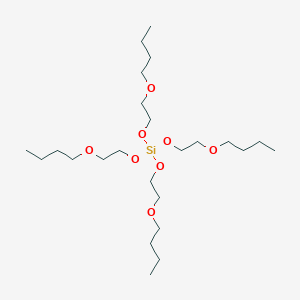

四(丁氧基乙氧基)硅烷

描述

Tetrakis(2-butoxyethyl) orthosilicate is a useful research compound. Its molecular formula is C24H52O8Si and its molecular weight is 496.7 g/mol. The purity is usually 95%.

The exact mass of the compound Tetrakis(2-butoxyethyl) orthosilicate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrakis(2-butoxyethyl) orthosilicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2-butoxyethyl) orthosilicate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

硅烷、硅氧烷和硅氮烷的合成

四(丁氧基乙氧基)硅烷: 被用于合成一系列化合物,包括硅烷、硅氧烷和硅氮烷 . 这些材料是创造具有特定性能(如提高热稳定性、化学抗性和机械强度)的先进聚合物和材料的基础。形成这些化合物的能力允许开发用于航空航天、汽车和电子行业的材料。

表面改性和涂层

该化合物被用于表面改性以改变表面的性质,例如使它们更疏水或增加粘合力 . 这在涂层中特别有用,在涂层中需要增强性能,如防水性或改善油漆粘附性。改性表面在建筑、纺织品和生物医学设备等各个领域都有应用。

粘合强度增强

在粘合剂领域,四(丁氧基乙氧基)硅烷在提高不同材料之间的界面粘合强度方面发挥着至关重要的作用 . 这在复合材料中尤其重要,在复合材料中,基体和增强材料之间的牢固结合会导致优异的机械性能。这种应用在建筑、汽车和运动器材制造等行业具有重要意义。

水处理

该化合物能够改性表面,可用于水处理过程 . 通过改变过滤材料的表面性能,可以提高污染物去除效率。这种应用在提供清洁饮用水和工业废水处理中至关重要。

聚合物复合材料

四(丁氧基乙氧基)硅烷: 用于聚合物复合材料的制造 . 它可以作为交联剂来改善复合材料的物理和机械性能。这些材料广泛应用于高性能应用,例如汽车、航空航天和运动行业,在这些行业中需要高强度重量比的材料。

纳米粒子合成和配体固定

该化合物在纳米粒子合成和配体固定中起着重要作用 . 它提供了一种将官能团引入颗粒表面的方法,这在纳米技术领域至关重要。这种应用在药物递送、医学成像和电子设备中具有深远的影响。

作用机制

Target of Action

Tetrakis(butoxyethoxy)silane primarily targets polydimethylsiloxane and surfaces such as glass and silicon . It acts as a reactive cross-linker, introducing the fluorine group onto polydimethylsiloxane .

Mode of Action

The compound interacts with its targets through a process known as cross-linking . This involves the formation of covalent bonds between the compound and its targets, resulting in changes to the target’s properties .

Pharmacokinetics

Given its reactivity and hydrophobic nature , it’s likely that these properties significantly impact its bioavailability.

Result of Action

The primary result of Tetrakis(butoxyethoxy)silane’s action is the modification of the surface properties of its targets . For instance, it can be used to modify the surface of silica to obtain hydrophobic properties . It also serves as a crosslinker for room temperature vulcanizing silicone sealant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(butoxyethoxy)silane. For example, temperature and pressure conditions can affect the compound’s reactivity . Additionally, the compound’s hydrophobic nature suggests that its action and stability may be influenced by the presence of water or other polar substances .

属性

IUPAC Name |

tetrakis(2-butoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBZWRZCDGHBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066407 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18765-38-3 | |

| Record name | Tetrakis(2-butoxyethyl) orthosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18765-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-butoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

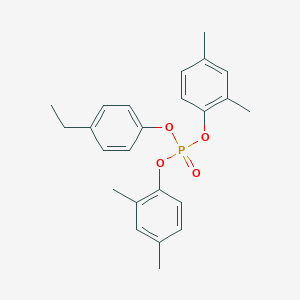

Q1: What is the role of tetrakis(butoxyethoxy)silane in the preparation of reactive MQ silicon resin?

A1: Tetrakis(butoxyethoxy)silane serves as a precursor for the Q unit in the MQ silicon resin structure []. The Q unit refers to a silicon atom bonded to four oxygen atoms, forming a tetrahedral network. During the synthesis process, tetrakis(butoxyethoxy)silane undergoes hydrolysis and condensation reactions, contributing to the formation of the siloxane backbone of the MQ resin.

Q2: How does the structure of tetrakis(butoxyethoxy)silane influence its reactivity in the synthesis process?

A2: Tetrakis(butoxyethoxy)silane possesses four butoxyethoxy groups (-OCH2CH2OC4H9) attached to the central silicon atom. These groups are relatively bulky and can hinder the approach of other reactant molecules, potentially affecting the rate of hydrolysis and condensation reactions. The presence of the ether oxygen atoms in the butoxyethoxy groups can also influence the polarity of the molecule, impacting its solubility and interactions with other reactants and solvents during the synthesis.

Q3: Are there alternative compounds to tetrakis(butoxyethoxy)silane for the Q unit in this synthesis, and how do their properties compare?

A3: Yes, the research paper lists several alternatives for the Q unit, including tetramethyl silicate, tetraethoxysilane, tetraisopropoxidesilane, and tetrabutoxysilane []. Each of these compounds possesses different alkoxy groups attached to the silicon atom, leading to variations in reactivity, steric hindrance, and polarity. These differences can influence the reaction kinetics, the resulting molecular weight and structure of the MQ resin, and its final properties. Further research would be needed to directly compare the performance characteristics of resins synthesized with these different Q unit precursors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)